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molecular formula C4H5Cl3O2 B166139 Ethyl trichloroacetate CAS No. 515-84-4

Ethyl trichloroacetate

Cat. No. B166139
M. Wt: 191.44 g/mol
InChI Key: SJMLNDPIJZBEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846946B2

Procedure details

A solution of trichloroacetic acid (3.33 g, 20 millimoles, Sigma, 99.0+%) in water (171.02 g) was introduced into a three-necked 500 mL flask and warmed up to 60° C. when mechanically stirred (600 rpm). Next, the organic phase consisting of diethyl sulfate (15.49 g, 100 millimoles, Aldrich, 99+%), Adogen 464 (0.90 g, 2 millimoles, Aldrich), and durene (chromatographic standard, 0.652 g, 5 millimoles. Aldrich, 98%) was added to the flask. The organic phase:aqueous phase weight ratio was 1:10. Since diethyl sulfate decomposes in water, the reaction mixture was stirred at 60° C. for 30 minutes. Then, the reaction was stopped and an aliquot of the organic phase was centrifuged to remove the aqueous phase and injected into the gas chromatographic column. The yield of ethyl trichloroacetate based on the limiting reactant (trichloroacetic acid) was 15%. No other products were present in the chromatogram.
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
171.02 g
Type
solvent
Reaction Step One
Quantity
15.49 g
Type
reactant
Reaction Step Two
Quantity
0.652 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]([OH:5])=[O:4].S(OCC)(O[CH2:12][CH3:13])(=O)=O.C1(C(=CC(=C(C=1)C)C)C)C>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[Cl:1][C:2]([Cl:7])([Cl:6])[C:3]([O:5][CH2:12][CH3:13])=[O:4] |f:4.5|

Inputs

Step One
Name
Quantity
3.33 g
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Name
Quantity
171.02 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.49 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Three
Name
Quantity
0.652 g
Type
reactant
Smiles
C=1(C)C(C)=CC(C)=C(C)C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Five
Name
Quantity
0.9 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
mechanically stirred (600 rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the flask
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 60° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove the aqueous phase

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)OCC)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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